Oral Bronchodilator Inactivity in Humans: Etamiphylline vs. Theophylline Placebo-Level Efficacy
In a double-blind, randomized crossover study of 27 asthmatic children with airway obstruction, a single oral dose of etamiphylline (6.9 mg/kg) produced no significant difference in FEV1, PEF, or MMEF compared to placebo at 1, 2, and 4 hours post-dose. In contrast, theophylline at the same 6.9 mg/kg dose produced a significant rise in FEV1 compared to both etamiphylline and placebo, demonstrating that etamiphylline is a 'rather weaker bronchodilator than theophylline when administered orally' [1].
| Evidence Dimension | Bronchodilator efficacy – FEV1 change |
|---|---|
| Target Compound Data | No significant difference vs. placebo (p>0.05) |
| Comparator Or Baseline | Theophylline: significant FEV1 rise vs. placebo and etamiphylline (p<0.05) |
| Quantified Difference | Etamiphylline effect indistinguishable from placebo; theophylline shows active bronchodilation |
| Conditions | Oral single dose (6.9 mg/kg) in asthmatic children; double-blind, placebo-controlled |
Why This Matters
This quantitative failure to bronchodilate in humans excludes etamiphylline camsylate from human therapeutic use and directs procurement toward veterinary applications where alternative mechanisms (e.g., cardiac/respiratory stimulation) may be relevant.
- [1] Vázquez C, Labayru T, Rodriguez-Soriano J. Comparative study of the effect of a single oral dose of theophylline and etamiphyllin in children with asthma. An Esp Pediatr. 1984;21(8):739-46. PMID: 6529027. View Source
